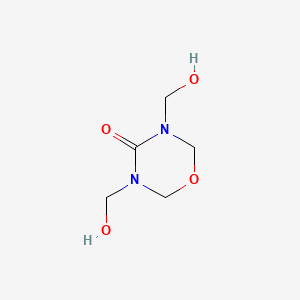
trans-2-(2-Ethylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(2-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 2-ethylphenyl group and a hydroxyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-ethylphenyl magnesium bromide.
Grignard Reaction: The Grignard reagent, 2-ethylphenyl magnesium bromide, is prepared by reacting 2-ethylbromobenzene with magnesium in anhydrous ether. This reagent is then added to cyclohexanone to form the corresponding alcohol.
Hydrolysis: The reaction mixture is hydrolyzed with dilute acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(2-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols.
科学的研究の応用
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of stereochemistry and conformational analysis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- trans-2-Phenylcyclohexanol
- trans-2-Methylcyclohexanol
- trans-2-(4-Ethylphenyl)cyclohexanol
Comparison:
trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group, leading to different steric and electronic properties.
trans-2-Methylcyclohexanol: Contains a methyl group instead of an ethyl group, resulting in different reactivity and applications.
trans-2-(4-Ethylphenyl)cyclohexanol: Similar structure but with the ethyl group in a different position, affecting its chemical behavior and applications.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-(2-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3 |
InChIキー |
ZLXFVPRFIRJLEU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


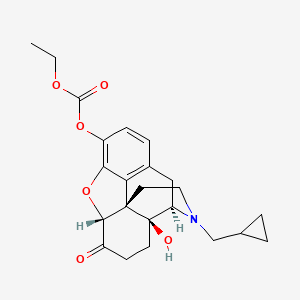
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
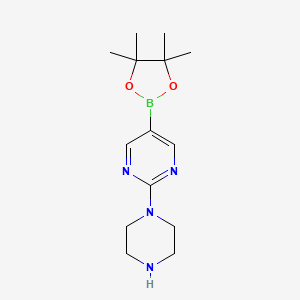
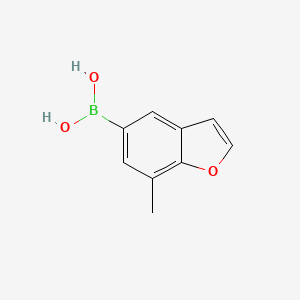
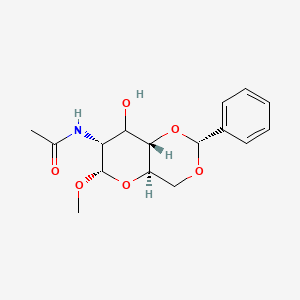
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
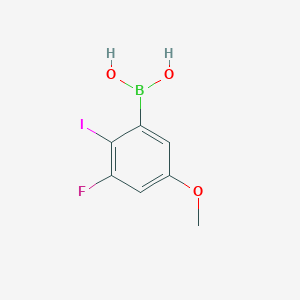
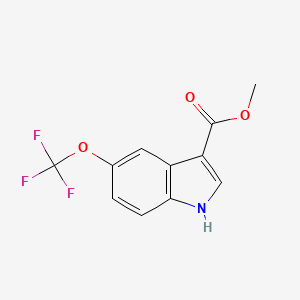
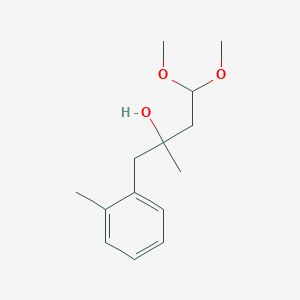
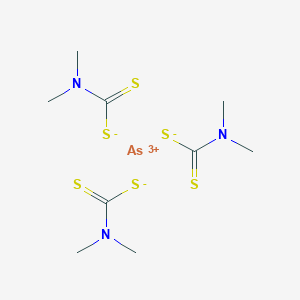
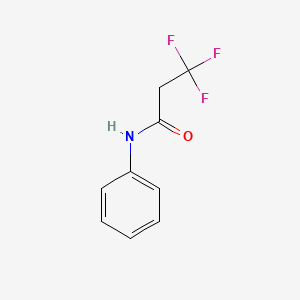
![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
